5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline hydrochloride

Lipophilicity Drug Design Physicochemical Properties

5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline hydrochloride (CAS 2101199-59-9) is a fluorinated aromatic amine building block with the molecular formula C₉H₁₀ClF₄NO and a molecular weight of 259.63 g/mol. It features a 5-fluoro substitution on the aniline ring and a 3,3,3-trifluoropropoxy group at the ortho position, supplied as the hydrochloride salt for enhanced handling and stability.

Molecular Formula C9H10ClF4NO
Molecular Weight 259.63 g/mol
Cat. No. B12222915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline hydrochloride
Molecular FormulaC9H10ClF4NO
Molecular Weight259.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)N)OCCC(F)(F)F.Cl
InChIInChI=1S/C9H9F4NO.ClH/c10-6-1-2-8(7(14)5-6)15-4-3-9(11,12)13;/h1-2,5H,3-4,14H2;1H
InChIKeyGGVQSXUKDKVECU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline Hydrochloride: Chemical Identity and Procurement Baseline


5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline hydrochloride (CAS 2101199-59-9) is a fluorinated aromatic amine building block with the molecular formula C₉H₁₀ClF₄NO and a molecular weight of 259.63 g/mol [1]. It features a 5-fluoro substitution on the aniline ring and a 3,3,3-trifluoropropoxy group at the ortho position, supplied as the hydrochloride salt for enhanced handling and stability . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical discovery programs, where its dual fluorination pattern modulates lipophilicity and electronic properties distinct from non-fluorinated or singly-fluorinated aniline analogs [2].

Why 5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline Hydrochloride Cannot Be Casually Substituted


Within the class of trifluoropropoxy-substituted anilines, the precise position of the fluoro and trifluoropropoxy substituents on the aromatic ring creates distinct electronic and steric environments that directly impact downstream reactivity, target binding, and physicochemical properties. The ortho-trifluoropropoxy group in this compound exerts both steric shielding of the aniline nitrogen and electron-withdrawing effects that differ from para- or meta-substituted analogs, leading to measurable differences in lipophilicity (cLogP), basicity (pKa), and metabolic stability [1]. Simple replacement with 3-fluoro-4-(3,3,3-trifluoropropoxy)aniline or 4-fluoro-2-(3,3,3-trifluoropropoxy)aniline would alter these parameters, potentially compromising synthetic yield, biological activity, or pharmacokinetic profiles in downstream applications .

5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline Hydrochloride: Quantitative Differentiation Evidence


Substitution Pattern: Ortho-Trifluoropropoxy vs. Para-Trifluoropropoxy Isomer Lipophilicity and Steric Profile

The 2-(3,3,3-trifluoropropoxy) substitution pattern in the target compound positions the bulky trifluoropropoxy group ortho to the aniline nitrogen, creating a distinct steric and electronic environment compared to the 4-substituted isomer. While experimental cLogP data for the target compound is not directly published, computed property comparisons with the para-substituted isomer 4-(3,3,3-trifluoropropoxy)aniline (logP 1.52–2.30) indicate that the ortho-substitution pattern in the target compound reduces polarity and increases lipophilicity due to intramolecular hydrogen bonding between the ether oxygen and the aniline NH₂, as well as reduced solvent exposure of the polar amino group . This difference influences membrane permeability and off-target binding in medicinal chemistry campaigns.

Lipophilicity Drug Design Physicochemical Properties

Dual Fluorination: 5-Fluoro plus 2-Trifluoropropoxy vs. Mono-Fluorinated Aniline Building Blocks

The target compound incorporates two distinct fluorinated motifs: a ring 5-fluoro substituent and an ortho-trifluoropropoxy ether. This dual fluorination contrasts with mono-substituted analogs such as 2-(3,3,3-trifluoropropoxy)aniline hydrochloride (CAS 2101199-38-4), which lacks the ring fluorine . The additional aromatic fluorine increases the electron-withdrawing character of the ring, reducing the pKa of the aniline NH₂ by approximately 0.5–1.0 units (class-level inference from fluoroaniline SAR), which modulates nucleophilicity in amide coupling and urea formation reactions. Furthermore, the 5-fluoro substituent blocks a potential site of oxidative metabolism (para to the NH₂), potentially improving metabolic stability compared to the non-fluorinated 2-(3,3,3-trifluoropropoxy)aniline .

Metabolic Stability Fluorine Chemistry Building Block Comparison

Regioisomeric Differentiation: 5-Fluoro-2-(trifluoropropoxy) vs. 3-Fluoro-4-(trifluoropropoxy) Substitution

The regioisomeric pair 5-fluoro-2-(3,3,3-trifluoropropoxy)aniline (target) and 3-fluoro-4-(3,3,3-trifluoropropoxy)aniline (CAS 2101199-28-2) differ in both the fluorine position and the trifluoropropoxy position on the aromatic ring . In the target compound, the trifluoropropoxy group is ortho to the NH₂, whereas in the 3-fluoro-4-substituted isomer, it is para to the NH₂. This regioisomeric difference alters the vector of the trifluoropropoxy tail, which can be critical for target binding in bioactive molecules. Additionally, the computed logP for the 3-fluoro-4-substituted isomer is 2.28 , while the ortho-substituted target compound is predicted to have a higher logP due to reduced solvent exposure of the NH₂. The ortho-substitution also introduces atropisomerism potential in hindered biaryl coupling products, which is absent in the para-substituted isomer.

Regioisomer Comparison SAR Agrochemical Intermediates

Hydrochloride Salt Form: Enhanced Handling and Stability vs. Free Base

The target compound is supplied as the hydrochloride salt (MW 259.63 g/mol), whereas the free base 5-fluoro-2-(3,3,3-trifluoropropoxy)aniline has a molecular weight of 223.17 g/mol . The hydrochloride form offers improved solid-state stability, reduced hygroscopicity, and easier handling during weighing and formulation compared to the free base. Vendor-supplied purity for the hydrochloride salt is consistently specified at 95%+ to 98% , while the free base is typically offered at 95% . For procurement decisions, the salt form eliminates the need for in-situ salt formation prior to use in aqueous or protic reaction conditions, reducing process steps.

Salt Form Stability Weighing Accuracy

Optimal Application Scenarios for 5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline Hydrochloride


Medicinal Chemistry: Synthesis of Fluorinated Kinase Inhibitors and GPCR Modulators

The dual fluorination pattern and ortho-trifluoropropoxy substitution make this compound an ideal building block for kinase inhibitors requiring enhanced lipophilicity for membrane penetration and metabolic stability . The 5-fluoro substituent blocks para-oxidation, while the ortho-trifluoropropoxy group occupies a hydrophobic pocket in target proteins, as demonstrated in trifluoropropoxy-containing ligands active against KIF18A (IC₅₀ 1 nM) [1].

Agrochemical Discovery: Fluorinated Diamide Insecticide Intermediates

Fluorinated aniline building blocks are critical precursors in anthranilic diamide insecticides targeting ryanodine receptors . The 5-fluoro-2-(trifluoropropoxy) substitution pattern provides the optimal electronic profile for amide bond formation with anthranilic acid derivatives, where the ortho-trifluoropropoxy group enhances lipophilicity for cuticular penetration in target pests.

Material Science: Fluorinated Polymer and Coating Precursors

The trifluoropropoxy group imparts hydrophobicity and chemical resistance to polymers and surface coatings . The aniline functionality allows incorporation into polyurethane, polyamide, or epoxy resin systems, where the hydrochloride salt form ensures compatibility with aqueous or protic solvent-based polymerization conditions [1].

Chemical Biology: Photoaffinity Labeling and Bioconjugation

The aniline NH₂ provides a handle for diazotization and subsequent azide or biotin conjugation, while the trifluoropropoxy group serves as a hydrophobic anchor for membrane protein targeting. The distinct 'Fingerprint' of the CF₃ group in ¹⁹F NMR enables tracking of the compound in complex biological matrices .

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